molecular formula C13H20FNO4 B6177363 2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid CAS No. 2715120-03-7

2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B6177363
CAS No.: 2715120-03-7
M. Wt: 273.3
InChI Key:
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Description

2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group, which makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the Boc group can protect the amino group during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    6-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid: Similar structure but lacks the fluorine atom.

    2-{[(tert-butoxy)carbonyl]amino}-6-methoxyspiro[3.3]heptane-2-carboxylic acid: Contains a methoxy group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid distinguishes it from similar compounds, potentially enhancing its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various fields .

Properties

CAS No.

2715120-03-7

Molecular Formula

C13H20FNO4

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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